molecular formula C11H16O2 B13755922 1-Ethynylcyclohexyl propionate CAS No. 5445-76-1

1-Ethynylcyclohexyl propionate

Cat. No.: B13755922
CAS No.: 5445-76-1
M. Wt: 180.24 g/mol
InChI Key: TWHCDUFZKOKIMI-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexyl propionate is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexanol, where the hydroxyl group is replaced by an ethynyl group, and the compound is esterified with propionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclohexyl propionate can be synthesized through the esterification of 1-ethynylcyclohexanol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylcyclohexyl propionate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form cyclohexyl propionate.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclohexyl propionate.

    Substitution: Various substituted cyclohexyl propionate derivatives.

Scientific Research Applications

1-Ethynylcyclohexyl propionate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethynylcyclohexyl propionate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-Ethynyl-1-cyclohexanol: A precursor in the synthesis of 1-ethynylcyclohexyl propionate.

    Cyclohexyl propionate: A structurally similar compound without the ethynyl group.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5445-76-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(1-ethynylcyclohexyl) propanoate

InChI

InChI=1S/C11H16O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h2H,3,5-9H2,1H3

InChI Key

TWHCDUFZKOKIMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCCCC1)C#C

Origin of Product

United States

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